4-(Diethylamino)-benzenemethanethiol

Organosulfur Chemistry Thiol Reactivity Nucleophilicity

4-(Diethylamino)-benzenemethanethiol (CAS 67340-83-4) is a benzylic thiol derivative with molecular formula C11H17NS and molecular weight 195.33 g/mol, bearing a para-diethylamino substituent on the aromatic ring and a reactive methanethiol (-CH2SH) group ,. This structural arrangement distinguishes it fundamentally from common thiophenol analogs by incorporating a methylene spacer between the aromatic ring and the thiol group, producing a benzylic rather than aromatic thiol.

Molecular Formula C11H17NS
Molecular Weight 195.33 g/mol
Cat. No. B13259610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Diethylamino)-benzenemethanethiol
Molecular FormulaC11H17NS
Molecular Weight195.33 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)CS
InChIInChI=1S/C11H17NS/c1-3-12(4-2)11-7-5-10(9-13)6-8-11/h5-8,13H,3-4,9H2,1-2H3
InChIKeyXJPBOIUBKHPWFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Diethylamino)-benzenemethanethiol (CAS 67340-83-4): Strategic Procurement Guide for a Bifunctional Aminothiol Building Block


4-(Diethylamino)-benzenemethanethiol (CAS 67340-83-4) is a benzylic thiol derivative with molecular formula C11H17NS and molecular weight 195.33 g/mol, bearing a para-diethylamino substituent on the aromatic ring and a reactive methanethiol (-CH2SH) group , . This structural arrangement distinguishes it fundamentally from common thiophenol analogs by incorporating a methylene spacer between the aromatic ring and the thiol group, producing a benzylic rather than aromatic thiol. The compound is listed in the ZINC database (ZINC07217840) and has been assigned the InChIKey XJPBOIUBKHPWFC-UHFFFAOYSA-N , [1].

Workflow Bifunctional aminothiol building block for coordination and surface chemistry
Selection Benzylic thiol with methylene spacer; not an aromatic thiophenol
Context Tertiary amine enables pH-switchable solubility and chelation studies

Why 4-(Diethylamino)-benzenemethanethiol Cannot Be Replaced by Common Thiophenols or Simple Benzyl Mercaptans


The combination of a benzylic thiol and a tertiary diethylamino group in a single molecule creates a reactivity profile that cannot be replicated by simple substitution with 4-(diethylamino)benzenethiol (an aromatic thiol, CAS 4946-24-1, logP 2.82, PSA 42.04 [1]), benzyl mercaptan (lacking the amino group, logP ~2.1–2.5 [2]), or the regioisomeric 4-((diethylamino)methyl)benzenethiol (CAS 1443348-53-5, logP 2.82, TPSA 3.24 ). The methylene spacer in the target compound shifts the thiol pKa from the aromatic range (~6.5) to the benzylic range (~9.5–10.5), fundamentally altering nucleophilicity, metal-binding affinity, and oxidative stability [3]. The tertiary amine also enables pH-switchable solubility and chelation behavior—possibilities absent from simple monofunctional thiols—making casual substitution unsuccessful for applications requiring precise control over these parameters [4].

pKa
Thiophenol analogs (pKa ~6.5) shift nucleophilicity and may alter metal-binding profiles compared to this benzylic thiol (pKa ~9.5–10.5).
Surface
Regioisomeric 4-((diethylamino)methyl)benzenethiol differs in polar surface area by >20 Ų, which may shift partitioning and SAM packing behavior.
Chelation
Simple benzyl mercaptan lacks the tertiary amine donor; bidentate chelation and pH-responsive properties may not transfer.

4-(Diethylamino)-benzenemethanethiol: Quantified Differentiation Against Closest Analogs


Benzylic Thiol vs. Aromatic Thiophenol: Methylene Spacer Alters Thiol pKa by Approximately 3–4 Orders of Magnitude

4-(Diethylamino)-benzenemethanethiol contains a benzylic thiol (-CH2SH) group, whereas the commercially common analog 4-(diethylamino)benzenethiol (CAS 4946-24-1) is an aromatic thiophenol (-SH directly on ring). Class-level pKa data indicate that benzylic thiols exhibit pKa values in the range of 9.5–10.5, compared to aromatic thiophenols at 6.5–7.5 [1]. This ~1000-fold difference in acidity constant directly impacts nucleophilicity at neutral pH: the benzylic thiol is predominantly protonated and thus a stronger nucleophile for SN2 reactions, while the thiophenol is largely deprotonated and better suited for electrophilic trapping [2]. The methylene spacer also reduces resonance stabilization of the thiolate anion, making the target compound less prone to aerobic oxidation than its thiophenol counterpart—an important stability consideration for storage and reaction design.

Thiol pKa shift
Class-level inference
ΔpKa ≈ 3–4 units (~1000× Ka difference)
Reactivity context: benzylic thiol favors nucleophilic pathways; thiophenol favors electrophilic trapping.
Class-level data; verify for specific conditions.
Organosulfur Chemistry Thiol Reactivity Nucleophilicity

Regioisomeric Differentiation: Amine-on-Ring vs. Amine-on-Benzyl Connectivity Impacts TPSA by >20 Ų

The target compound 4-(Diethylamino)-benzenemethanethiol is a regioisomer of 4-((diethylamino)methyl)benzenethiol (CAS 1443348-53-5). In the latter, the diethylamino group is attached to a benzylic methylene and the thiol is directly on the ring; in the target compound, the amine is on the ring and the thiol is on the benzylic methylene. While both share the formula C11H17NS, the connectivity difference produces markedly different computed TPSA values: the target compound (amine directly on aromatic ring) is predicted to have TPSA ~26 Ų (consistent with aryl amines), while the isomer 4-((diethylamino)methyl)benzenethiol has a reported TPSA of only 3.24 Ų because the amine nitrogen is insulated by the methylene spacer . This >20 Ų difference in polar surface area has direct implications for membrane permeability (lower TPSA favors passive diffusion) and solubility profiles (higher TPSA favors aqueous solubility).

TPSA divergence
Data to verify
ΔTPSA ≈ 22–23 Ų
Partitioning context: higher TPSA supports aqueous-phase reactivity over hydrophobic membrane crossing.
Target TPSA estimated; confirm with measured data.
Medicinal Chemistry Drug Design Physicochemical Properties

Aminothiol Dual Functionality vs. Simple Benzyl Mercaptan: Metal Chelation Potential Enabled by the Tertiary Amine

Unlike simple benzyl mercaptan (CAS 100-53-8, logP 2.12–2.52 [1]), which lacks a coordinating amine, 4-(diethylamino)-benzenemethanethiol provides both a thiol and a tertiary amine donor. Published work on structurally related aminothiol ligands demonstrates that the amine can act as an auxiliary donor to metal centers, forming chelate rings that enhance complex stability [2]. In studies of 2- and 3-aminoalkanethiol reactions with [PtMe3I]4, aminothiol ligands behaved as monofunctional thiols when the amine was protonated or quaternized, but their metal complexes exhibited significantly greater solubility than simple thiolate complexes—an advantage attributed to the hydrophilic amine group [2]. This dual functionality makes the target compound suitable for applications (e.g., metal scavenging, nanoparticle functionalization) that benzyl mercaptan simply cannot serve.

Chelation potential
Class-level inference
Monodentate vs. potentially bidentate
Coordination context: tertiary amine enables S,N-chelate formation absent in simple thiols.
Review class-level aminothiol literature.
Coordination Chemistry Metal Chelation Ligand Design

Diethylamino vs. Dimethylamino Substitution: LogP Enhancement of ~0.8 Units Favors Lipophilic Environments

The N,N-diethyl substitution pattern distinguishes the target compound from the more common N,N-dimethyl aminothiophenols. Available computed logP data show that 4-(diethylamino)benzenethiol (logP 2.82, PSA 42.04 [1]) is approximately 0.8 log units more lipophilic than 4-(dimethylamino)benzenethiol (logP 2.04, PSA 42.04 ). This difference, attributable solely to the two additional methylene groups on the amine, translates to a ~6-fold increase in octanol-water partition coefficient. For the benzenemethanethiol series, the same structural logic applies: the diethylamino derivative will have inherently higher lipid solubility than its dimethylamino analog, making it preferentially suitable for applications in non-polar media, lipid bilayer partitioning, or hydrophobic polymer matrices.

Lipophilicity gain
Cross-study comparable
ΔlogP ≈ 0.8 (diethyl vs. dimethyl)
Selection context: supports preference for non-polar media and hydrophobic matrices.
Extrapolated from thiophenol series.
Lipophilicity Optimization SAR Studies Membrane Permeability

Optimal Research and Industrial Use Cases for 4-(Diethylamino)-benzenemethanethiol Based on Differentiated Evidence


Asymmetric Synthesis: Aminothiol-Type Chiral Ligand or Catalyst Precursor for Organozinc Additions to Aldehydes

Published evidence demonstrates that aminothiol ligands structurally related to 4-(diethylamino)-benzenemethanethiol outperform aminoalcohols in asymmetric organozinc alkynylation of aldehydes, providing higher conversion and stereoselectivity [1]. The target compound's benzylic thiol can coordinate to zinc reagents while the tertiary amine modulates the chiral environment, making it a viable scaffold for catalyst development in enantioselective C–C bond formation. Its diethylamino group offers a lipophilicity advantage (logP ~0.8 units higher than dimethyl analogs) that can be exploited to tune catalyst solubility in organic reaction media .

Surface Functionalization: Self-Assembled Monolayers (SAMs) on Gold with Built-in pH-Responsive Amine Functionality

Aminothiols containing diethylaminoethanethiol substituents form more compact self-assembled monolayers on gold than those containing benzylthio substituents [2]. The target compound's benzylic thiol provides a robust Au–S bond, while the tertiary diethylamino group offers pH-switchable surface charge—a property absent from simple alkanethiol SAMs. This pH responsiveness, combined with the compound's benzylic-thiol oxidative stability advantage over thiophenols [3], makes it suitable for constructing stimuli-responsive biosensor interfaces or tunable wettability surfaces.

Radioprotector Research: Building Block for Aminothiol-Type Radiation Countermeasure Agents

Aminothiols are recognized as the most effective class of chemical radioprotectors, with molecular-level studies showing they bind to and stabilize DNA helix regions, reducing ionizing-radiation damage [4]. The specific structural features of the target compound—a benzylic thiol for in vivo release of the active sulfhydryl group, and a tertiary diethylamino substituent for modulating pharmacokinetics—align with design principles established for this therapeutic class. The diethylamino group's lipophilicity advantage (ΔlogP ~0.8 vs. dimethyl) is pharmacokinetically relevant for tissue distribution .

Application
Selection Property
Validation Focus
Asymmetric synthesis scaffold
Benzylic thiol coordination
Enantioselective C–C bond formation studies
Gold surface functionalization
pH-switchable tertiary amine
SAM compactness and charge-response validation
Radioprotector agent research
Aminothiol molecular scaffold
DNA stabilization and tissue distribution context
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